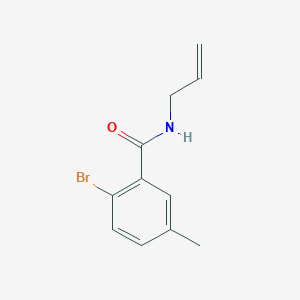

2-Bromo-5-methyl-N-(prop-2-en-1-yl)benzamide

Description

2-Bromo-5-methyl-N-(prop-2-en-1-yl)benzamide is a brominated benzamide derivative characterized by a benzamide core substituted with a bromine atom at the 2-position, a methyl group at the 5-position, and an allyl (prop-2-en-1-yl) group attached to the nitrogen atom. Benzamide derivatives are widely studied for their pharmacological activities, including enzyme inhibition and neuroleptic effects .

Properties

IUPAC Name |

2-bromo-5-methyl-N-prop-2-enylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-3-6-13-11(14)9-7-8(2)4-5-10(9)12/h3-5,7H,1,6H2,2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPHEESJCXUQKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)C(=O)NCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methyl-N-(prop-2-en-1-yl)benzamide typically involves the following steps:

Bromination: The starting material, 5-methylbenzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the second position.

Alkylation: The brominated intermediate is then subjected to alkylation with prop-2-en-1-ylamine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methyl-N-(prop-2-en-1-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Addition Reactions: The prop-2-en-1-yl group can participate in addition reactions, such as hydroboration or epoxidation.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a suitable solvent (e.g., dimethylformamide) and a base (e.g., potassium carbonate).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Addition: Hydroboration using borane-tetrahydrofuran complex or epoxidation using m-chloroperbenzoic acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 2-azido-5-methyl-N-(prop-2-en-1-yl)benzamide, while hydroboration of the prop-2-en-1-yl group would yield the corresponding alcohol.

Scientific Research Applications

Scientific Research Applications

1. Drug Development

- The compound has been investigated for its potential in drug synthesis, particularly as a precursor in the production of bioactive molecules. Its bromine substituent is often utilized in nucleophilic substitution reactions, enabling the formation of more complex structures .

2. Antibacterial Activity

- Recent studies have highlighted the compound's emergent antibacterial properties. It has shown effectiveness against various bacterial strains, demonstrating a notable inhibition of bacterial growth at specific concentrations. For instance, compounds derived from similar structures have been reported to inhibit over 90% of bacterial growth in certain assays . This suggests that 2-bromo derivatives may serve as promising candidates for antibiotic development.

3. Cancer Research

- The compound has been evaluated for its cytotoxic effects against multiple cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). In vitro studies have indicated that modifications to the benzamide structure can enhance its anticancer activity, making it a subject of interest for further pharmacological exploration .

4. Structure-Activity Relationship (SAR) Studies

- SAR studies involving 2-bromo derivatives have provided insights into how structural modifications affect biological activity. These studies are crucial for optimizing compounds for higher efficacy and lower toxicity in potential therapeutic applications .

Case Studies

Mechanism of Action

The mechanism of action of 2-Bromo-5-methyl-N-(prop-2-en-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the prop-2-en-1-yl group can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

Key Structural Features:

- Core Structure : The benzamide scaffold is common among analogs, but substituent positions and functional groups vary significantly.

- Substituents :

- Bromine : Present in 2-Bromo-5-methyl-N-(prop-2-en-1-yl)benzamide and multiple analogs (e.g., 2-bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide , 5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide ).

- Allyl Group : Unique to the target compound; other analogs feature substituents like pyrazolyl , methoxy , or piperazinyl groups .

- Methyl Group : The 5-methyl substitution is less common compared to methoxy or tert-butyl groups in analogs .

Table 1: Structural Comparison of Selected Benzamide Derivatives

Table 2: Inhibitory Activity of Selected Benzamide Analogs

Biological Activity

2-Bromo-5-methyl-N-(prop-2-en-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antibacterial and anticancer properties. This article reviews the current understanding of its biological activity, supported by relevant data tables and research findings.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various benzamide derivatives, including 2-Bromo-5-methyl-N-(prop-2-en-1-yl)benzamide. The compound has shown significant activity against a range of bacterial strains, characterized by Minimum Inhibitory Concentration (MIC) values.

Research Findings

A study examining the antibacterial effects of benzamide derivatives reported that compounds similar to 2-Bromo-5-methyl-N-(prop-2-en-1-yl)benzamide exhibited potent activity against both Gram-positive and Gram-negative bacteria. Notably, the compound demonstrated an MIC value of 3.9 μg/mL against Staphylococcus aureus, indicating its effectiveness against this common pathogen .

Data Table: Antibacterial Activity

| Bacterial Species | Activity (MIC) | Gram Stain | Morphology |

|---|---|---|---|

| Staphylococcus aureus | Active (3.9 μg/mL) | Positive | Spherical |

| Achromobacter xylosoxidans | Active (3.9 μg/mL) | Negative | Rod |

| Escherichia coli ATCC 25922 | Not active | Negative | Rod |

The data indicate that while 2-Bromo-5-methyl-N-(prop-2-en-1-yl)benzamide is effective against certain bacterial strains, it shows no activity against E. coli at lower concentrations .

Anticancer Activity

In addition to its antibacterial properties, 2-Bromo-5-methyl-N-(prop-2-en-1-yl)benzamide has been investigated for its potential anticancer effects. Recent research has focused on the compound's ability to inhibit tumor cell growth and induce apoptosis in cancer cells.

Case Studies

A study involving various benzamide derivatives reported that certain compounds exhibited significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 1.35 to 4.00 μM . The structural characteristics of these compounds were analyzed using molecular docking studies, suggesting that the presence of specific functional groups enhances their biological activity.

The mechanism by which 2-Bromo-5-methyl-N-(prop-2-en-1-yl)benzamide exerts its effects is believed to involve interaction with specific cellular targets. For instance, it may disrupt bacterial cell membrane integrity or interfere with critical cellular pathways in cancer cells.

Molecular Interaction Studies

Molecular docking studies have indicated that the compound binds effectively to target proteins involved in bacterial cell wall synthesis and cancer cell proliferation . This binding affinity suggests a potential for developing this compound into a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.